

Application Notes: Techniques for In Vivo Imaging of NAD⁺ Dynamics

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Compound of Interest

Compound Name: NAD⁺

Cat. No.: B000430

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide adenine dinucleotide (**NAD⁺**) is a critical coenzyme present in all living cells, central to metabolism, energy production, and cellular signaling.^{[1][2][3]} It functions as a cofactor in redox reactions and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and stress responses.^{[1][4][5][6]} Alterations in the **NAD⁺** pool or the **NAD⁺/NADH** ratio are linked to aging and various pathologies, including metabolic disorders, neurodegenerative diseases, and cancer.^{[1][3]} Consequently, the ability to monitor **NAD⁺** dynamics in real-time within living organisms is crucial for understanding disease mechanisms and for the development of novel therapeutics.

This document provides an overview of current techniques for in vivo **NAD⁺** imaging, focusing on genetically encoded fluorescent biosensors and magnetic resonance spectroscopy. It includes detailed protocols and quantitative data to guide researchers in selecting and implementing the appropriate methods for their studies.

In Vivo Imaging Modalities

Genetically Encoded Fluorescent Biosensors (GEFs)

GEFs are engineered proteins that report changes in metabolite concentration through changes in their fluorescent properties.^[7] They offer high spatiotemporal resolution and can be

targeted to specific subcellular compartments, making them powerful tools for studying **NAD+** dynamics in live cells and organisms.[5][7]

- Principle: Most **NAD+** or **NAD+/NADH** biosensors are based on bacterial regulatory proteins (e.g., Rex protein) that naturally bind **NAD+** and/or NADH.[7] This binding domain is coupled to one or more fluorescent proteins. The binding of the target molecule induces a conformational change in the sensor, altering its fluorescence intensity, lifetime, or the efficiency of Förster resonance energy transfer (FRET). Many modern sensors are ratiometric, incorporating a second, insensitive fluorescent protein, which allows for normalization against sensor expression levels and minimizes motion artifacts.[5]
- Examples:
 - FiNad: A ratiometric, genetically encoded fluorescent indicator for monitoring **NAD+** concentrations.[8][9] It is highly responsive and covers physiologically relevant **NAD+** concentration ranges, making it suitable for tracking both increases and decreases in **NAD+** levels in living cells and animals.[8][9][10]
 - SoNar: A biosensor that responds to the **NAD+/NADH** ratio.[11][12] It can be targeted to different subcellular compartments, such as the cytosol and mitochondria, allowing for the study of distinct **NAD+** pools.[11][12]
 - Peredox: Another fluorescent biosensor specific for the NADH:**NAD+** ratio, which has been successfully used for *in vivo* imaging in various model systems, including brain slices and plants.[13][14]
- Advantages:
 - High sensitivity and specificity for **NAD+** or the **NAD+/NADH** ratio.[14]
 - Real-time, dynamic monitoring in living systems.[7]
 - Can be targeted to specific tissues or subcellular compartments (e.g., mitochondria, nucleus).[5][11]
 - Ratiometric measurements provide robust, quantitative data.[5]

- Limitations:
 - Requires genetic modification of the model system.
 - Signal can be affected by pH in some sensors.[5]
 - Penetration depth for optical imaging can be a limitation in larger animals.

31P Magnetic Resonance Spectroscopy (MRS)

31P-MRS is a non-invasive analytical technique that can detect and quantify phosphorus-containing metabolites, including ATP, phosphocreatine, and the distinct oxidized (**NAD+**) and reduced (NADH) forms of nicotinamide adenine dinucleotide *in vivo*.[6]

- Principle: The technique relies on the unique magnetic properties of the 31P nucleus. By placing a subject in a strong magnetic field and applying radiofrequency pulses, the distinct chemical environments of the phosphorus nuclei in **NAD+** and NADH generate separate signals in the resulting spectrum. The concentration of these metabolites can be quantified by referencing the signal intensity to an internal standard, such as the α -ATP resonance.[6]
- Advantages:
 - Completely non-invasive, suitable for clinical studies in humans.[6]
 - Provides absolute quantification of both **NAD+** and NADH concentrations.
 - Can be used to study deep tissues, such as the brain, heart, and muscle.[6]
- Limitations:
 - Lower spatial and temporal resolution compared to optical methods.[5]
 - Requires specialized and expensive MRI equipment.
 - Lower sensitivity, often requiring signal averaging over several minutes.[6]

Quantitative Data Summary

The table below summarizes the key characteristics of prominent genetically encoded biosensors used for *in vivo* **NAD⁺** and NADH/NAD⁺ imaging.

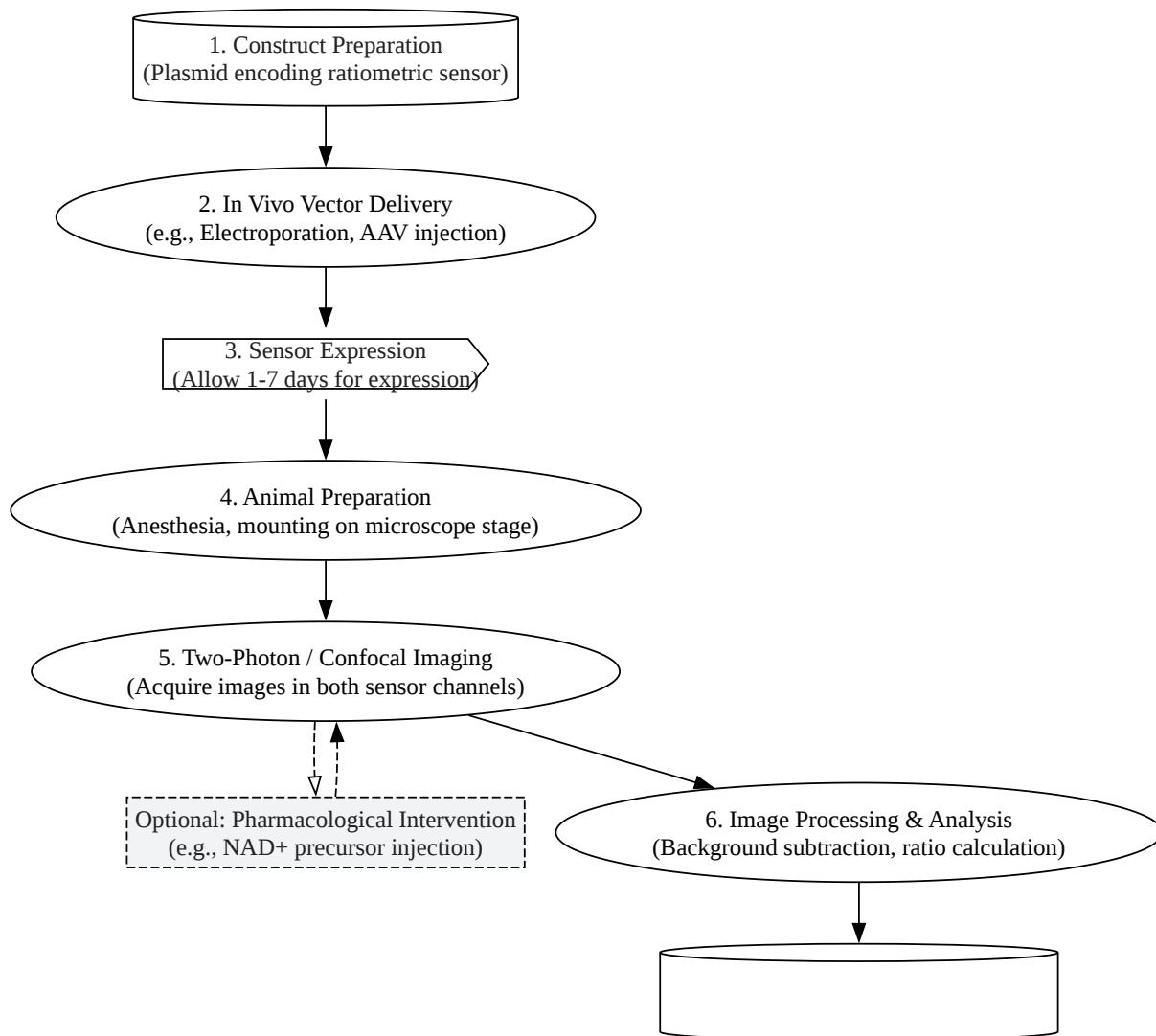
Biosensor	Target Analyte	Principle	Excitation/Emission (nm)	In Vivo Models Reported	Key Features
FiNad	Free NAD+	Ratiometric Intensity	Green: ~488/520, Red (mCherry): ~587/610	Mouse, Zebrafish[8] [9][10]	Highly responsive to NAD+; insensitive to changes in ADP/ATP or NADH/NAD+ ratios.[10]
SoNar	NAD+/NADH Ratio	Ratiometric Intensity	Excites at 420 nm and 485 nm; Emits at 520 nm	Live Cells[11] [12]	Can be targeted to cytosol and mitochondria to measure distinct NAD pools.[11]
Peredox	NADH/NAD+ Ratio	Ratiometric Intensity	Green (T-Sapphire): ~400/515, Red (mCherry): ~570/610	Plants, Mouse Brain Slices[14][15]	Specific to NADH/NAD+ couple with no interference from NADPH.[14]
Peredox-mCherry	NADH/NAD+ Ratio	Fluorescence Lifetime (FLIM)	~800 nm (2-photon)	Mouse Brain Slices[14]	Lifetime readout is independent of sensor concentration, allowing for quantitative assessment.[14]

Signaling and Experimental Workflow Diagrams

NAD⁺ Biosynthesis Pathways

Caption: Overview of the three major **NAD⁺** biosynthesis pathways in mammals.

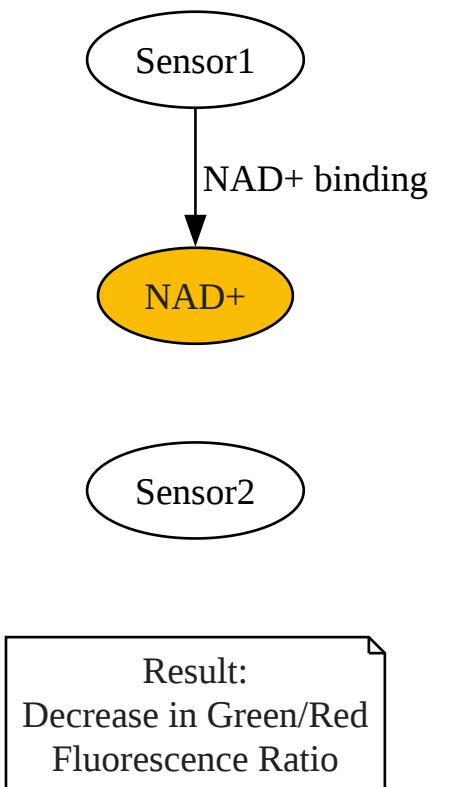
Experimental Workflow: In Vivo Imaging with GEFIs



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Caption: Step-by-step workflow for in vivo **NAD+** imaging using a GEF1 in a mouse model.

Principle of a Ratiometric NAD⁺ Biosensor



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Caption: Conformational change of the FiNad sensor upon **NAD⁺** binding reduces its fluorescence.

Experimental Protocols

Protocol 1: In Vivo Imaging of NAD⁺ Dynamics in Mouse Muscle Using the FiNad Sensor

This protocol is adapted from methodologies used for imaging genetically encoded sensors in mouse skeletal muscle.[8][10]

1. Materials

- Plasmid DNA: pAAV-mCherry-FiNad
- Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)

- Electroporation electrodes (e.g., tweezer-style)
- Electroporator
- Two-photon or confocal microscope with appropriate lasers (488 nm and 561/587 nm) and detectors.
- Saline solution
- Test compounds (e.g., **NAD⁺** precursors like NMN or NR at 500 mg/kg) or vehicle control. [\[10\]](#)

2. Procedure

- Vector Delivery (Electroporation):
 1. Anesthetize an 8-week-old mouse according to approved institutional protocols.
 2. Make a small incision to expose the tibialis anterior (TA) muscle.
 3. Inject 20-30 μ L of FiNad plasmid solution (1-2 μ g/ μ L in saline) into the TA muscle.
 4. Immediately apply electroporation pulses using tweezer electrodes placed on either side of the muscle. (Typical parameters: 8 pulses, 20 ms duration, 1 Hz, 100-150 V/cm).
 5. Suture the incision and allow the animal to recover.
- Sensor Expression:
 1. Allow 5-7 days for the muscle fibers to express the mCherry-FiNad sensor.
- In Vivo Imaging:
 1. Anesthetize the mouse and immobilize the leg containing the electroporated TA muscle on a heated microscope stage.
 2. Use a two-photon or confocal microscope to locate the sensor-expressing muscle fibers.

3. Acquire baseline images using sequential excitation for the green (FiNad, e.g., 488 nm excitation) and red (mCherry, e.g., 587 nm excitation) channels.
- Monitoring **NAD+** Dynamics:
 1. To observe dynamic changes, administer a test compound (e.g., intraperitoneal injection of NMN, 500 mg/kg) or vehicle.[10]
 2. Acquire a time-lapse series of images from the same region of interest (ROI) for 1-2 hours post-injection.
- Data Analysis:
 1. Select ROIs corresponding to individual muscle fibers expressing the sensor.
 2. Measure the average fluorescence intensity for both the green (I_{green}) and red (I_{red}) channels within each ROI for every time point.
 3. Calculate the ratiometric signal (Ratio = I_{green} / I_{red}).
 4. Normalize the ratio data to the baseline before treatment (Ratio / Ratio_baseline) to quantify the fold-change in the **NAD+** sensor signal over time.

Protocol 2: Non-invasive Quantification of NAD+ and NADH in Human Brain via 31P-MRS

This protocol outlines the general steps for *in vivo* **NAD+** measurement in the human brain based on published methods.[6]

1. Equipment

- High-field MRI scanner (e.g., 3T or 7T) equipped for 31P spectroscopy.
- Dual-tuned 1H/31P head coil.

2. Subject Preparation

- Obtain informed consent from the healthy volunteer or patient.

- Position the subject comfortably in the MRI scanner with their head centered within the $^1\text{H}/^{31}\text{P}$ coil.
- Use cushions to minimize head motion during the scan.

3. Data Acquisition

- Anatomical Imaging: Acquire a T1-weighted ^1H anatomical image to define the volume of interest (VOI), for example, in the occipital lobe.
- Shimming: Perform B_0 shimming over the VOI to optimize magnetic field homogeneity, which is critical for spectral resolution.
- ^{31}P -MRS Acquisition:
 - Select a single-pulse acquisition sequence.
 - Set acquisition parameters (e.g., repetition time (TR) = 3s, hard pulse duration = 300 μs).
 - Collect a sufficient number of averages (e.g., 320) to achieve an adequate signal-to-noise ratio. The total acquisition time is typically around 15-20 minutes.[6]

4. Data Processing and Quantification

- Apply standard post-processing steps to the raw MRS data, including Fourier transformation and phase correction.
- Use a spectral fitting software (e.g., jMRUI, LCModel) to fit the acquired spectrum.
- Model the region of the spectrum containing the NAD signals (-9.0 to -11.5 ppm) to deconvolve the overlapping peaks of **NAD⁺**, NADH, and α -ATP.[6]
- Calculate the concentrations of **NAD⁺** and NADH by using the α -ATP signal as an internal concentration reference (assuming a stable ATP concentration of ~2.8 mM in brain tissue).[6]
- From the concentrations, calculate the total NAD pool ($[\text{NAD}^+] + [\text{NADH}]$) and the intracellular **NAD⁺/NADH** redox ratio.[6]

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